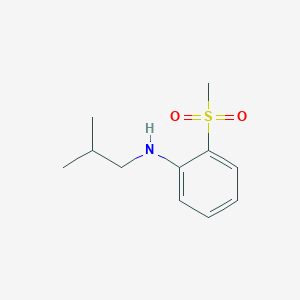
2-Methanesulfonyl-N-(2-methylpropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C11H17NO2S It is characterized by the presence of a methanesulfonyl group attached to an aniline ring, with an additional 2-methylpropyl substituent on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-N-(2-methylpropyl)aniline typically involves the following steps:
-
N-Alkylation of Aniline: : Aniline is first alkylated with 2-methylpropyl halide (e.g., 2-methylpropyl bromide) in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.
-
Sulfonylation: : The resulting N-(2-methylpropyl)aniline is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically performed at low temperatures (0-5°C) to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
-
Batch or Continuous Flow Reactors: : These reactors are used to maintain precise control over reaction conditions, ensuring consistent product quality.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Methanesulfonyl-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
-
Oxidation: : The methanesulfonyl group can be oxidized to form sulfone derivatives.
-
Reduction: : Reduction of the nitro group (if present) to an amine group.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-Methanesulfonyl-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methanesulfonyl-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Methanesulfonylaniline: Lacks the 2-methylpropyl substituent, making it less sterically hindered.
N-(2-Methylpropyl)aniline:
Uniqueness
2-Methanesulfonyl-N-(2-methylpropyl)aniline is unique due to the combination of the methanesulfonyl and 2-methylpropyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C11H17NO2S |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-2-methylsulfonylaniline |
InChI |
InChI=1S/C11H17NO2S/c1-9(2)8-12-10-6-4-5-7-11(10)15(3,13)14/h4-7,9,12H,8H2,1-3H3 |
Clave InChI |
KVAZLIXKAIVOHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=CC=CC=C1S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide](/img/structure/B13308263.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13308271.png)
![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
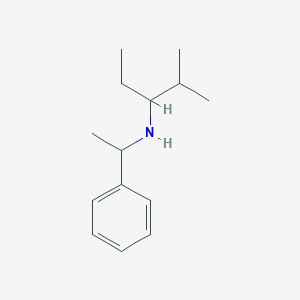
![2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13308283.png)
![7-Amino-5-hydroxypyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13308291.png)
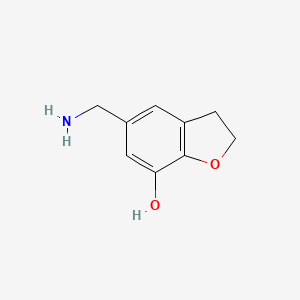
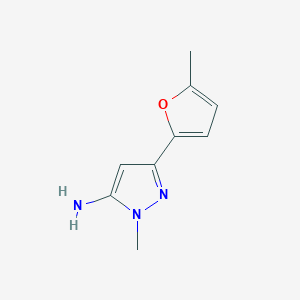
![4-[4-(2-Methoxyethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13308321.png)
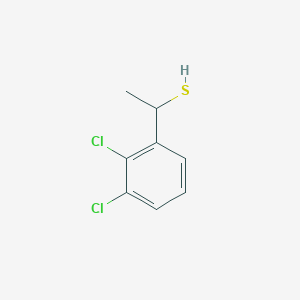
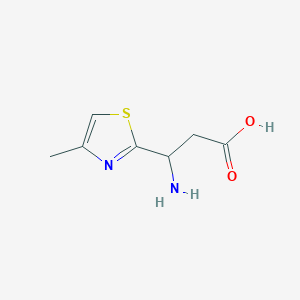
![3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
